molecular formula C7H7Cl2O2P B14749984 m-Tolyl phosphorodichloridate CAS No. 940-18-1

m-Tolyl phosphorodichloridate

Cat. No.: B14749984
CAS No.: 940-18-1
M. Wt: 225.01 g/mol
InChI Key: XSUSEDGKQCJMBW-UHFFFAOYSA-N
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Description

Chemical Identity m-Tolyl phosphorodichloridate (CAS: 940-18-1) is an organophosphorus compound with the molecular formula C₇H₇Cl₂O₂P and a molecular weight of 225.011 g/mol . Structurally, it consists of a meta-methyl-substituted phenyl group (m-tolyl) linked via an oxygen atom to a phosphoryl dichloride moiety (Cl₂P(O)O–). Its synonyms include 3-methylphenyl phosphorodichloridate and m-tolyl dichlorophosphate .

This suggests that this compound is likely prepared by reacting m-cresol (3-methylphenol) with POCl₃ under controlled conditions.

Phosphorodichloridates are critical intermediates in synthesizing organophosphorus compounds, including agrochemicals, pharmaceuticals, and flame retardants. For example, aryl phosphorodichloridates are coupled with amino acid esters or other nucleophiles to generate bioactive molecules .

Properties

IUPAC Name

1-dichlorophosphoryloxy-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2O2P/c1-6-3-2-4-7(5-6)11-12(8,9)10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUSEDGKQCJMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OP(=O)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50290095
Record name m-Tolyl phosphorodichloridate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

940-18-1
Record name m-Tolyl phosphorodichloridate
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Record name m-Tolyl phosphorodichloridate
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URL https://comptox.epa.gov/dashboard/DTXSID50290095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: m-Tolyl phosphorodichloridate can be synthesized by reacting m-cresol (3-methylphenol) with phosphoryl chloride (POCl₃). The reaction typically requires heating above 200°C for 5 to 6 hours . The presence of an active aluminum catalyst, such as aluminum chloride or metallic aluminum, can significantly enhance the reaction efficiency and yield .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution via a two-step mechanism:

  • Formation of a five-membered intermediate upon attack by a nucleophile (e.g., methanol, phenoxide).

  • Elimination of HCl and substitution of a second chloride ion .

This reactivity is exploited in the synthesis of phosphonates and alkyl aryl phosphates . For example, reacting with methanol produces m-tolyl dimethyl phosphate :
m-Tolyl phosphorodichloridate + 3 Methanol → m-Tolyl dimethyl phosphate + 2 HCl

Reaction Parameters and Variability

Experimental data highlights the influence of phenol derivatives and phosphoryl chloride ratios on reaction outcomes:

Phenol Derivative PhCl Ratio Yield of Dichloridate
Phenol1:197%
m-Cresol1:281%
p-Chlorophenol1:194%

Catalytic Specificity

Aluminum chloride demonstrates superior catalytic efficiency compared to alternatives:

  • AlCl₃ : 40–50 minutes at 105°C (89% yield).

  • MgCl₂ : 3 hours at 105°C (lower yield).

  • PCL₃ : Minimal acceleration .

Kinetic Behavior

The reaction is virtually instantaneous when AlCl₃ is present, with rates limited only by HCl removal. Large-scale processes extend to 3 hours due to equipment constraints .

Spectral and Analytical Data

While structural data (e.g., molecular weight: 225.01 g/mol ) confirms purity, the compound’s reactivity is best analyzed through kinetic studies of HCl evolution and product isolation .

Scientific Research Applications

m-Tolyl phosphorodichloridate has diverse applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of phosphorus-containing compounds, including pesticides, flame retardants, and plasticizers.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological phosphorylation processes.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of m-Tolyl phosphorodichloridate involves the reactivity of the phosphorus-chlorine bonds. These bonds are susceptible to nucleophilic attack, leading to the formation of various phosphorus-containing derivatives. The compound’s reactivity is influenced by the electronic and steric effects of the m-tolyl group, which can modulate the reaction pathways and product distribution.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Characteristics

The table below compares m-tolyl phosphorodichloridate with key analogs:

Compound CAS Molecular Formula Molecular Weight (g/mol) Key Substituent
This compound 940-18-1 C₇H₇Cl₂O₂P 225.011 Meta-methylphenyl (C₆H₄(CH₃)-3)
Phenyl phosphorodichloridate Not provided C₆H₅Cl₂O₂P ~210.9* Phenyl (C₆H₅)
Naphthyloxy-phosphorodichloridate Not provided C₁₀H₇Cl₂O₂P ~265.0* 1-Naphthyloxy (C₁₀H₇O)
p-tert-Butylphenyl phosphorodichloridate Not provided C₁₀H₁₃Cl₂O₂P ~279.1* para-tert-Butylphenyl (C₆H₄(C(CH₃)₃)-4)
Methyl dichlorophosphite 3279-26-3 CH₃Cl₂OP 132.91 Methyl (CH₃) attached to P(III)

*Calculated based on molecular formulas.

Key Observations :

  • Bulkier substituents (e.g., naphthyloxy, tert-butylphenyl) significantly increase molecular weight and steric hindrance, impacting reactivity and physical properties .
  • Methyl dichlorophosphite represents a distinct class (phosphite ester, P(III)) with lower molecular weight and different reactivity due to the oxidation state of phosphorus .

Physical Properties and Reactivity

Boiling Points and Solubility

Boiling points of aryl phosphorodichloridates are influenced by substituent size and electronic effects. For example, p-tert-butylphenyl and biphenylyl derivatives exhibit deviations from predicted boiling points due to steric and electronic factors, as standard calculation methods fail to account for bulky substituents . This compound likely has a higher boiling point than phenyl analogs due to its molecular weight, though exact data is unavailable.

Research Findings and Challenges

  • Boiling Point Predictions : Traditional equations fail for bulky aryl phosphorodichloridates (e.g., p-tert-butylphenyl), necessitating substituent-specific adjustments .
  • Synthetic Yields: Coupling reactions of phosphorodichloridates with amino acid esters vary widely (15–63%), influenced by substituent electronic and steric profiles .
  • Structural Optimization : The choice of aryl group (e.g., m-tolyl vs. phenyl) balances reactivity, solubility, and safety in target applications.

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